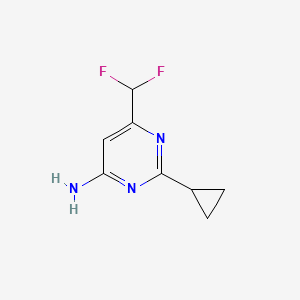

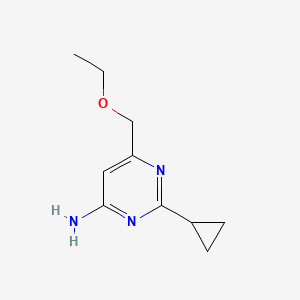

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine

説明

Chemical Reactions Analysis

The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.科学的研究の応用

Acaricide Development

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. A derivative, HNPC-A188 , exhibits exceptional acaricidal activity with low toxicity to mammals . This compound is effective against Tetranychus urticae , a common mite pest, demonstrating the potential for safer and more efficient pest control solutions in agriculture.

Pesticide Resistance Management

The unique mode of action of pyrimidin-4-amine derivatives can contribute to managing pesticide resistance in agricultural pests . By providing a different mechanism of action compared to existing pesticides, these compounds can be integrated into resistance management strategies to prolong the efficacy of pest control measures.

Lipophilic Pharmacokinetic Enhancement

The introduction of fluoroalkyl sulfur groups, such as trifluoroethyl thioether, into pyrimidine derivatives can significantly improve the lipophilic pharmacokinetic properties of drug molecules . This enhancement can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles for pharmaceuticals.

Agrochemical Innovation

Pyrimidin-4-amine derivatives are at the forefront of agrochemical innovation due to their excellent biological activity and diverse applications . They offer new solutions for crop protection, addressing the challenges of evolving pest resistance and the need for sustainable agricultural practices.

Chemical Synthesis and Optimization

The chemical structure of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine allows for various substitutions and modifications, enabling the synthesis of optimized compounds with desired properties for specific applications .

作用機序

Mode of Action

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .

Pharmacokinetics

Similar compounds in the pyrimidinamine class are known to have good bioavailability .

Result of Action

The primary result of the action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is the disruption of normal cellular function due to the inhibition of mitochondrial complex I . This can lead to cell death, making this compound potentially useful as a pesticide .

将来の方向性

Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.

特性

IUPAC Name |

2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQFMYCLJKPFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |

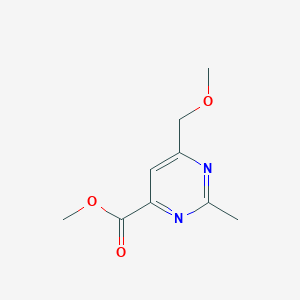

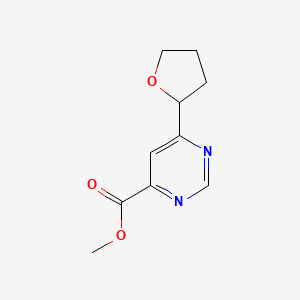

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)

![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)

![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)